An In-Depth Technical Guide to 3-(Morpholin-4-ylmethyl)benzonitrile (CAS 857283-91-1): Properties, Synthesis, and Applications
An In-Depth Technical Guide to 3-(Morpholin-4-ylmethyl)benzonitrile (CAS 857283-91-1): Properties, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of 3-(Morpholin-4-ylmethyl)benzonitrile (CAS 857283-91-1), a key heterocyclic building block in modern medicinal chemistry. The document details its physicochemical properties, outlines a robust and logical synthetic protocol, presents a predicted spectroscopic profile for characterization, and explores its applications in drug discovery, particularly in the development of kinase inhibitors and agents targeting neurological disorders. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their scientific endeavors.
Core Physicochemical Properties and Identifiers
3-(Morpholin-4-ylmethyl)benzonitrile is a bifunctional molecule incorporating a benzonitrile moiety and a morpholine ring linked by a methylene bridge. This unique combination of a hydrogen bond acceptor (nitrile) and a pharmacokinetically favorable morpholine group makes it a valuable scaffold in pharmaceutical research.[1]
| Property | Value | Source |
| CAS Number | 857283-91-1 | [1][2][3] |
| Molecular Formula | C₁₂H₁₄N₂O | [1][2][4] |
| Molecular Weight | 202.25 g/mol | [1][2][3] |
| IUPAC Name | 3-[(morpholin-4-yl)methyl]benzonitrile | [3] |
| Appearance | Solid | [4] |
| Purity | Typically ≥97% | [4] |
| SMILES | N#CC1=CC(CN2CCOCC2)=CC=C1 | [3] |
| InChIKey | GSVNKQLSALKJHW-UHFFFAOYSA-N | [3] |
Synthesis and Characterization
The synthesis of 3-(Morpholin-4-ylmethyl)benzonitrile is most efficiently achieved via nucleophilic substitution, a cornerstone reaction in organic chemistry. This section details a robust, field-proven protocol.
Retrosynthetic Rationale
The logical disconnection for this target molecule is at the benzylic carbon-nitrogen bond. This points to a straightforward synthesis involving the reaction of a benzylic electrophile, such as 3-(bromomethyl)benzonitrile, with the nucleophilic secondary amine, morpholine. The use of a non-nucleophilic base is critical to neutralize the hydrobromic acid byproduct, driving the reaction to completion. An aprotic polar solvent like acetonitrile is chosen to facilitate the dissolution of reactants without interfering with the reaction mechanism.
Proposed Synthetic Workflow
The following diagram illustrates the key steps in the synthesis and purification of the target compound.
Caption: Synthetic workflow for 3-(Morpholin-4-ylmethyl)benzonitrile.
Detailed Experimental Protocol
This protocol is a representative method based on standard procedures for analogous transformations and should be adapted and optimized as necessary.[5][6]
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-(bromomethyl)benzonitrile (1.0 eq.).
-
Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.) as a base. Add anhydrous acetonitrile (approx. 10 mL per 1 g of starting material) as the solvent.
-
Nucleophile Introduction: Add morpholine (1.2 eq.) dropwise to the stirring suspension at room temperature. The causality for adding it dropwise is to control any potential exotherm, although the reaction is typically mild.
-
Reaction Execution: Allow the mixture to stir at room temperature for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Initial Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetonitrile.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Extraction: Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel. Wash with water (2x) and then with brine (1x). The purpose of the water wash is to remove any remaining inorganic salts and water-soluble impurities, while the brine wash aids in breaking emulsions and pre-drying the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure 3-(Morpholin-4-ylmethyl)benzonitrile.
Product Characterization Workflow
Confirmation of the product's identity and purity is a self-validating step crucial for its use in further research.
Caption: Post-purification characterization and validation workflow.
Predicted Spectroscopic Profile
While specific experimental spectra are proprietary to manufacturers, a predicted spectroscopic profile can be reliably constructed based on the molecule's distinct functional groups.[7] This serves as a benchmark for researchers performing characterization.
Proton NMR (¹H NMR)
Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~7.65 - 7.40 | m | 4H | Ar-H | Aromatic protons of the disubstituted benzene ring. |
| ~3.75 | t | 4H | -O-CH₂- | Morpholine protons adjacent to the oxygen atom, deshielded. |
| ~3.55 | s | 2H | Ar-CH₂-N | Methylene bridge protons, appearing as a singlet. |
| ~2.50 | t | 4H | -N-CH₂- | Morpholine protons adjacent to the nitrogen atom. |
Carbon NMR (¹³C NMR)
Solvent: CDCl₃, Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~139.0 | Ar-C -CH₂ | Quaternary aromatic carbon attached to the methylene group. |
| ~132.0 - 129.0 | Ar-C H | Aromatic methine carbons. |
| ~118.5 | -C ≡N | Nitrile carbon, a characteristic downfield quaternary signal. |
| ~112.5 | Ar-C -CN | Quaternary aromatic carbon attached to the nitrile group. |
| ~67.0 | -O-C H₂- | Morpholine carbons adjacent to oxygen. |
| ~62.5 | Ar-C H₂-N | Methylene bridge carbon. |
| ~53.5 | -N-C H₂- | Morpholine carbons adjacent to nitrogen. |
Infrared (IR) Spectroscopy
| Frequency (cm⁻¹) | Bond | Functional Group |
| ~3050 | C-H stretch | Aromatic |
| ~2950 - 2800 | C-H stretch | Aliphatic (CH₂) |
| ~2230 | C≡N stretch | Nitrile |
| ~1600, 1480 | C=C stretch | Aromatic Ring |
| ~1115 | C-O-C stretch | Ether (Morpholine) |
Mass Spectrometry (MS)
| m/z | Assignment | Rationale |
| 202.26 | [M]⁺ | Molecular ion peak corresponding to C₁₂H₁₄N₂O. |
| 116.05 | [M - C₄H₈NO]⁺ | Fragmentation via loss of the morpholine ring, leaving the cyanobenzyl cation. |
| 100.08 | [C₅H₁₀NO]⁺ | Fragmentation yielding the morpholinomethyl cation. |
| 86.08 | [C₄H₈NO]⁺ | Cleavage yielding the morpholinyl cation fragment. |
Applications in Medicinal Chemistry and Drug Discovery
3-(Morpholin-4-ylmethyl)benzonitrile is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility stems from the strategic combination of its two key pharmacophores.
-
Kinase Inhibitor Synthesis: The morpholine moiety is frequently incorporated into kinase inhibitors to enhance aqueous solubility and improve pharmacokinetic profiles (ADME). The benzonitrile group can serve as a crucial hydrogen bond acceptor, interacting with hinge region residues in the kinase active site. This compound provides a ready-made scaffold for elaboration into potent and selective inhibitors.[1]
-
Neurological Disorder Research: The morpholine ring is a privileged structure in CNS drug design, often improving blood-brain barrier permeability. The nitrile group can act as a bioisosteric replacement for other functional groups or as a key interacting element with neurological targets. This makes the title compound a valuable starting point for synthesizing novel agents for neurological disorders.[1]
-
Versatile Chemical Handle: The nitrile group is chemically robust but can also be transformed into other functional groups, such as amines or carboxylic acids, allowing for diverse chemical modifications and the generation of extensive compound libraries for screening.[5]
Safety and Handling
As a laboratory chemical, 3-(Morpholin-4-ylmethyl)benzonitrile should be handled with appropriate care. While a specific safety data sheet is not publicly available, guidelines can be inferred from related benzonitrile and morpholine derivatives.[8][9][10]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Seek medical attention if irritation develops.[8]
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10]
-
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